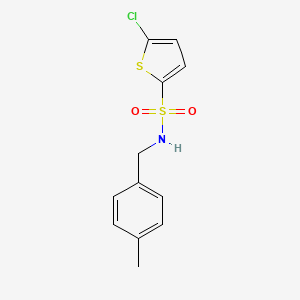![molecular formula C15H15ClN2O3S B5765662 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide CAS No. 59477-42-8](/img/structure/B5765662.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC-743380, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to inhibit the activity of several proteins, including heat shock protein 90 (HSP90) and protein kinase B (AKT), which are involved in cancer cell growth and survival. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has also been shown to activate the unfolded protein response (UPR), which is a cellular stress response that can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and modulation of protein-protein interactions. This compound has also been shown to activate the UPR, which can lead to apoptosis in cancer cells. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and modulate protein-protein interactions. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
将来の方向性
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in vivo and its ability to overcome drug resistance. Another direction is to explore its potential as a treatment for neurodegenerative diseases, including its ability to cross the blood-brain barrier and its potential side effects. Additionally, further studies could be conducted to investigate the mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide and its effects on other proteins and cellular pathways.
合成法
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide involves several steps, which have been described in detail in scientific literature. The first step involves the reaction of 4-chlorobenzoyl chloride with N-(2-aminoethyl)-4-nitrobenzenesulfonamide in the presence of a base such as triethylamine. This reaction produces N-{2-[4-(nitrophenyl)ethyl]phenyl}benzenesulfonamide, which is then reduced using hydrogen gas and a palladium catalyst to yield N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide.
科学的研究の応用
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases. In drug discovery, this compound has been investigated for its ability to modulate protein-protein interactions, which could lead to the development of new drugs for various diseases.
特性
IUPAC Name |
4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDILBUTKRLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358293 |
Source


|
| Record name | ST50592206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
CAS RN |
59477-42-8 |
Source


|
| Record name | ST50592206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)



![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)



![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)